molecular formula C22H21BrN2O2 B4034016 6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide

6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B4034016
M. Wt: 425.3 g/mol
InChI Key: DBZDBCXMXFABBN-UHFFFAOYSA-N
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Description

6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H21BrN2O2 and its molecular weight is 425.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-2-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-quinolinecarboxamide is 424.07864 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholecystokinin CCK2 Receptor Antagonism

Compounds with structural similarities to the query compound have been explored for their potential in treating conditions such as gastro-oesophageal reflux disease (GORD). An example includes a study on a novel antagonist with promising pharmacokinetic properties, indicating the relevance of quinoline derivatives in medical research for GORD treatment (Barrett et al., 2012).

Synthetic Applications in Organic Chemistry

Quinoline derivatives have been employed as building blocks in the synthesis of complex molecules. For instance, radical cyclisation reactions onto azoles using 2-(2-Bromophenyl)ethyl groups have led to the creation of new heterocyclic compounds, demonstrating the utility of such compounds in synthesizing tri- and tetra-cyclic heterocycles (Allin et al., 2005).

Antimicrobial and Antimalarial Applications

Quinoline derivatives have been synthesized for their potential antimicrobial and antimalarial activities. A study involving the synthesis of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives showed promising results against various microorganisms and Plasmodium falciparum, indicating the potential of such compounds in the development of new treatments for infectious diseases (Parthasaradhi et al., 2015).

Synthesis and Evaluation of Quinoline Derivatives

The synthesis and evaluation of quinoline-2-carboxamide derivatives as potential radioligands for the visualization of peripheral benzodiazepine receptors highlight another application of quinoline derivatives in medical imaging and diagnostics (Matarrese et al., 2001).

Properties

IUPAC Name

6-bromo-N-[1-(oxolan-2-yl)ethyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c1-14(21-8-5-11-27-21)24-22(26)18-13-20(15-6-3-2-4-7-15)25-19-10-9-16(23)12-17(18)19/h2-4,6-7,9-10,12-14,21H,5,8,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZDBCXMXFABBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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